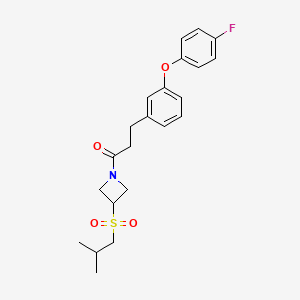

3-(3-(4-Fluorophenoxy)phenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one

Description

PubChem Naming Trends

- Substituent-order variants :

- 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(3-(4-fluorophenoxy)phenyl)propan-1-one

- 3-(4-Fluorophenoxy)phenyl-1-azetidinylsulfonylpropanone

- Abbreviated descriptors :

- Isobutylsulfonylazetidine ketone derivative

ChEMBL Conventions

- Biologically oriented names :

- 8-[3-(4-Fluorophenoxy)benzoyl]-3-(isobutylsulfonyl)-8-azabicyclo[3.2.1]octane (for bicyclic analogs)

- Patent-based identifiers :

- EVT-2769110 analog (referencing EvitaChem catalog codes)

Wikidata and DSSTox Entries

- Structural hashes : Q72475583-like codes for machine-readability

- Regulatory identifiers : DTXSID prefixes for environmental tracking

Synonym Conflicts

- Azetidine vs. pyrrolidine : Misclassification risks in automated systems

- Isobutylsulfonyl vs. tert-butylsulfonyl : Substituent differentiation challenges

Properties

IUPAC Name |

3-[3-(4-fluorophenoxy)phenyl]-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FNO4S/c1-16(2)15-29(26,27)21-13-24(14-21)22(25)11-6-17-4-3-5-20(12-17)28-19-9-7-18(23)8-10-19/h3-5,7-10,12,16,21H,6,11,13-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRQRVVRIVPKTNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CCC2=CC(=CC=C2)OC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-Fluorophenoxy)phenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 4-fluorophenol with a suitable halogenated benzene derivative under basic conditions to form the fluorophenoxy intermediate.

Coupling with Phenyl Ring: The fluorophenoxy intermediate is then coupled with a phenyl ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Introduction of the Azetidinyl Group: The azetidinyl group is introduced via a nucleophilic substitution reaction, where an azetidinyl halide reacts with the coupled intermediate.

Sulfonylation: The final step involves the sulfonylation of the azetidinyl group using isobutylsulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-Fluorophenoxy)phenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

3-(3-(4-Fluorophenoxy)phenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-(4-Fluorophenoxy)phenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following compounds share structural similarities with Compound A , particularly in their propan-1-one core and aromatic/heterocyclic substituents.

Table 1: Structural and Physicochemical Comparison

Key Structural Differences and Implications

Core Flexibility vs. Rigidity: Compound A employs an azetidine ring, a four-membered heterocycle, which imposes greater conformational restriction compared to the piperidine ring in Compound 16 . This may enhance target selectivity but reduce synthetic accessibility.

Substituent Effects: Fluorinated Aromatics: Both Compound A and 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one utilize fluorophenyl groups, but Compound A’s 4-fluorophenoxy-phenyl moiety adds ether linkage, improving solubility over pure hydrocarbon chains. Sulfonyl vs. Phosphoryl Groups: The isobutylsulfonyl group in Compound A may confer better metabolic stability compared to the diphenylphosphoryl group in Compound 2b , though the latter could enhance metal-binding capacity.

Synthetic Accessibility :

Biological Activity

The compound 3-(3-(4-Fluorophenoxy)phenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)propan-1-one is a novel azetidine derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The molecular formula of the compound is , featuring a complex structure with both fluorophenoxy and isobutylsulfonyl groups. The synthesis typically involves multi-step reactions starting from simple precursors, with key steps including:

- Formation of the Azetidine Ring : This is achieved through cyclization reactions involving suitable amines.

- Introduction of Functional Groups : The isobutylsulfonyl group is introduced via reaction with sulfonyl chlorides in the presence of bases like triethylamine.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of azetidine derivatives, including this compound. In vitro assays have demonstrated significant activity against various bacterial strains:

| Bacterial Strain | Activity (MIC μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly in combating resistant strains.

Anticancer Activity

In addition to antimicrobial properties, the compound has shown promise in anticancer studies. For instance, it was evaluated against A549 non-small cell lung cancer cells, where it exhibited an IC50 value of 5.9 μM. This indicates a moderate cytotoxic effect, comparable to established chemotherapeutic agents.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The sulfonyl groups may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular processes.

- Receptor Modulation : The fluorophenoxy moiety enhances lipophilicity, potentially allowing the compound to cross cell membranes and interact with intracellular receptors.

Study 1: Antimicrobial Screening

A study conducted on a series of azetidine derivatives, including our compound, revealed that modifications in the side chains significantly affected antimicrobial efficacy. The introduction of the isobutylsulfonyl group was correlated with enhanced activity against Gram-positive bacteria.

Study 2: Anticancer Evaluation

In another investigation, compounds similar to this compound were tested for their ability to induce apoptosis in cancer cell lines. Results indicated that these compounds could activate apoptotic pathways, leading to increased cell death in malignant cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.